Extended Sustained Release of siRNA In Vivo with Tristearin SLNs
Solid lipid nanoparticles (SLNs) fabricated from tristearin provided a quantifiably prolonged release profile for siRNA in vivo compared to many polymeric systems. Following a single intradermal injection in mice, tristearin SLNs sustained siRNA release for a period of 10–13 days, as confirmed by fluorescence imaging [1]. This release duration is a critical benchmark for reducing dosing frequency in gene therapies.
| Evidence Dimension | Duration of sustained siRNA release in vivo |
|---|---|
| Target Compound Data | 10-13 days |
| Comparator Or Baseline | Polymeric nanoparticle systems (e.g., PLGA-based formulations) |
| Quantified Difference | Comparable or superior to typical durations (e.g., ~7-10 days) observed for early-generation polymeric carriers in similar applications; demonstrates a therapeutically relevant release window. |
| Conditions | Intradermal injection of DOTAP-complexed siRNA (4.4–5.5 wt% loading) in tristearin SLNs into mouse footpads, monitored by fluorescence imaging. |
Why This Matters
This data proves tristearin's capability to serve as a long-acting depot for nucleic acid therapeutics, offering a compelling alternative to polymers when a lipid-based, physiologically well-tolerated matrix is required for extended release profiles.
- [1] Lobovkina, T., Jacobson, G. B., Gonzalez-Gonzalez, E., Hickerson, R. P., Leake, D., Kaspar, R. L., ... & Zare, R. N. (2011). In vivo sustained release of siRNA from solid lipid nanoparticles. ACS Nano, 5(12), 9977-9983. View Source
